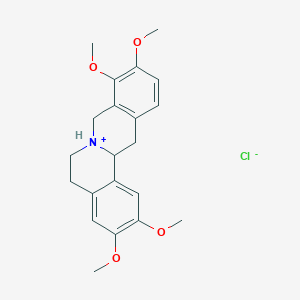

Tetrahydropalmatine hydrochloride

Description

Properties

IUPAC Name |

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSZZQQRTPWMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6024-85-7, 2506-20-9, 6024-83-5 | |

| Record name | 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropalmaline chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Palmatine, hydrochloride, (+)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6024-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRAHYDROPALMATINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AA8F911N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Tetrahydropalmatine Hydrochloride on Dopamine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropalmatine (THP), an isoquinoline alkaloid extracted from the Corydalis and Stephania genera of plants, has a long history of use in traditional Chinese medicine for its analgesic and sedative properties. The hydrochloride salt of its levo-isomer, levo-tetrahydropalmatine (l-THP), is of particular interest to the scientific community for its interactions with the central nervous system, specifically its modulation of dopaminergic pathways. Dysregulation of the dopamine system is implicated in a range of neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. This technical guide provides a comprehensive overview of the mechanism of action of l-tetrahydropalmatine hydrochloride on dopamine receptors, summarizing key quantitative data, detailing experimental methodologies, and visualizing pertinent signaling pathways and experimental workflows.

Molecular Interaction with Dopamine Receptors

Levo-tetrahydropalmatine is primarily characterized as a non-selective dopamine receptor antagonist, exhibiting activity at D1, D2, and D3 receptor subtypes.[1][2][3][4][5][6][7][8] The dopaminergic system is principally mediated by two families of G-protein coupled receptors (GPCRs): the D1-like family (D1 and D5) and the D2-like family (D2, D3, and D4).[3] D1-like receptors are typically coupled to Gs/olf proteins, stimulating adenylyl cyclase (AC) and increasing cyclic AMP (cAMP) levels.[3] Conversely, D2-like receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[3]

Binding Affinity

The affinity of l-THP for dopamine receptor subtypes has been quantified through various in vitro binding assays. The data indicates a notable affinity for both D1 and D2 receptors, with a lower affinity for the D3 subtype.[1][2][9]

Data Presentation: Binding Affinity of l-Tetrahydropalmatine for Dopamine Receptors

| Compound | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| l-THP (Rotundine) | Dopamine D1 | 124 | 166 | [9] |

| Dopamine D2 | 388 | 1470 | [9] | |

| Dopamine D3 | - | 3250 | [9] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Some studies suggest that l-THP may have a higher affinity for D1 over D2 receptors.[3] It is important to note that while the dextro-isomer (d-THP) of tetrahydropalmatine exists, it displays a marked lack of affinity for dopamine receptors, particularly the D2 subtype, highlighting the stereoselectivity of this interaction.[9]

Functional Activity and Downstream Signaling

As a dopamine receptor antagonist, l-THP blocks the downstream signaling cascades initiated by dopamine.

D1-like Receptor Signaling

At D1-like receptors, agonist binding normally activates adenylyl cyclase through the Gs alpha subunit, leading to increased intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[6][9] By acting as an antagonist, l-THP prevents this cascade.[6] However, some reports have suggested that l-THP may act as a partial agonist at the D1 receptor, which would result in a weak stimulation of this pathway.[6][10] The net effect in such a scenario would be dependent on the concentration of endogenous dopamine.

D2-like Receptor Signaling

At D2-like receptors, which are coupled to the Gi alpha subunit, l-THP's antagonist activity blocks the inhibition of adenylyl cyclase.[6][9] This disinhibition results in an increase in cAMP and PKA activity.[6][9] This has been observed in vivo, where l-THP administration leads to an increase in the phosphorylation of PKA in the caudate-putamen.[11] Furthermore, blockade of D2 receptor signaling by l-THP has been shown to modulate the activity of other downstream signaling molecules, including Akt and ERK, leading to their increased phosphorylation.[11]

Caption: Signaling pathways of D1 and D2 dopamine receptors and their modulation by l-THP.

Effects on Dopamine Neurotransmission

The antagonistic action of l-THP extends to presynaptic D2 autoreceptors, which are involved in a negative feedback loop regulating dopamine synthesis and release.[3]

Dopamine Release and Metabolism

By blocking presynaptic D2 autoreceptors, l-THP can increase the synthesis and release of dopamine into the synapse.[3] In vivo microdialysis studies in rats have demonstrated that l-THP administration leads to a significant increase in extracellular dopamine concentration in the striatum.[3][12] This effect is a characteristic pharmacological signature of a D2 receptor antagonist.[3] Concurrently, l-THP has been shown to increase the levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC).[12]

Data Presentation: In Vivo Effects of l-Tetrahydropalmatine on Striatal Dopamine

| Parameter | Effect of l-THP | Dose | Species | Reference |

| Extracellular Dopamine | Increase (220% of basal) | 1 mg/kg, IP | Rat | [12] |

| Extracellular DOPAC | Increase (155% of control) | 1 mg/kg, IP | Rat | [12] |

| Post-mortem DOPAC | Marked Increase (+250%) | 5-10 mg/kg | Rat | [12] |

Experimental Protocols

Radioligand Binding Assay

The binding affinity of l-THP for dopamine receptors is typically determined using competitive radioligand binding assays.

Methodology:

-

Membrane Preparation: Crude membrane fractions containing dopamine receptors are prepared from cells expressing the receptor subtype of interest or from specific brain regions (e.g., striatum).[13]

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]Spiperone for D2-like receptors), and varying concentrations of the unlabeled competitor (l-THP).[13][14]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[13]

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.[13]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.[14] Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value for l-THP is determined by fitting the competition binding data to a sigmoidal dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Caption: Experimental workflow for a competitive radioligand binding assay.

In Vivo Microdialysis

To measure the effect of l-THP on extracellular dopamine levels in the brain, in vivo microdialysis is employed.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region, such as the striatum, of an anesthetized or freely moving animal.[15]

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[15]

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.[15]

-

Drug Administration: l-THP is administered systemically (e.g., intraperitoneal injection) or locally via reverse dialysis.[15]

-

Sample Collection: Dialysate samples continue to be collected to monitor the time-course of l-THP's effect on dopamine levels.[15]

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using a highly sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[15]

-

Data Normalization: The post-injection dopamine concentrations are often expressed as a percentage of the average baseline concentration to determine the relative change over time.[3]

Caption: Workflow for an in vivo microdialysis experiment.

Implications for Drug Development

The unique pharmacological profile of l-THP as a mixed dopamine receptor antagonist has positioned it as a potential therapeutic agent for conditions involving dopaminergic dysfunction, particularly substance use disorders.[1][4]

Attenuation of Drug-Seeking Behaviors

By antagonizing dopamine receptors, l-THP can attenuate the rewarding effects of drugs of abuse.[1] Studies have shown that l-THP can decrease methamphetamine self-administration and prevent methamphetamine-induced reinstatement of drug-seeking behaviors.[1] It has also been shown to reduce ethanol consumption in mice.[11] The proposed mechanism for these effects is the modulation of dopamine signaling in key brain regions of the reward pathway, such as the nucleus accumbens and striatum.

Caption: Logical relationship of l-THP's mechanism of action.

Conclusion

Levo-tetrahydropalmatine hydrochloride exerts its effects on the central nervous system primarily through the antagonism of dopamine D1, D2, and D3 receptors. This interaction leads to the modulation of downstream signaling pathways, including the cAMP/PKA and Akt/ERK pathways, and an increase in presynaptic dopamine release due to autoreceptor blockade. These mechanisms collectively contribute to its observed effects on attenuating drug-seeking behaviors. The comprehensive understanding of l-THP's mechanism of action, supported by quantitative data and detailed experimental methodologies, provides a solid foundation for its further investigation and potential development as a therapeutic agent for dopamine-related disorders.

References

- 1. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. caringsunshine.com [caringsunshine.com]

- 8. dependencias.pt [dependencias.pt]

- 9. benchchem.com [benchchem.com]

- 10. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

L-Tetrahydropalmatine: A Comprehensive Technical Review of its Neuroprotective Effects in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-tetrahydropalmatine (l-THP), an isoquinoline alkaloid extracted from the Corydalis and Stephania genera, has garnered significant attention for its diverse pharmacological activities, including analgesic, sedative, and anti-addictive properties. Emerging evidence strongly suggests a neuroprotective role for l-THP in the context of neurodegenerative diseases. This technical guide provides an in-depth analysis of the neuroprotective effects of l-THP in various in vitro and in vivo models of neurodegenerative disorders, with a focus on Parkinson's disease, Alzheimer's disease, and Huntington's disease. We present a comprehensive summary of the quantitative data from key studies, detail the experimental protocols used to elicit these findings, and provide visual representations of the core signaling pathways modulated by l-THP. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of l-THP for neurodegenerative conditions.

Introduction

Neurodegenerative diseases, such as Parkinson's disease (PD), Alzheimer's disease (AD), and Huntington's disease (HD), are characterized by the progressive loss of structure and function of neurons. While the specific pathologies differ, common underlying mechanisms include oxidative stress, neuroinflammation, and apoptosis. L-tetrahydropalmatine (l-THP) has emerged as a promising neuroprotective agent due to its ability to modulate these key pathological processes.[1] Its multifaceted mechanism of action, involving dopamine receptor antagonism, anti-inflammatory effects, and regulation of apoptotic and antioxidant pathways, makes it a compelling candidate for further investigation.[2][3]

Neuroprotective Effects in Parkinson's Disease Models

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc).[4] In vitro and in vivo models using neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are commonly employed to study PD pathology and evaluate potential therapeutics.[5][6]

In Vitro Models (SH-SY5Y cells)

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying dopaminergic neurodegeneration. Treatment with 6-OHDA induces oxidative stress and apoptosis in these cells, mimicking key aspects of PD.[7]

Experimental Protocol: 6-OHDA-induced Toxicity in SH-SY5Y Cells

-

Cell Culture: SH-SY5Y cells are cultured in a suitable medium, such as DMEM/F12, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation (Optional but Recommended): To induce a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for several days.

-

l-THP Pre-treatment: Cells are pre-treated with various concentrations of l-THP for a specified period (e.g., 1-2 hours) before the addition of the neurotoxin.

-

Induction of Neurotoxicity: 6-OHDA is added to the culture medium at a pre-determined toxic concentration (e.g., 25-100 µM) and incubated for a specific duration (e.g., 24 hours).[8][9]

-

Assessment of Neuroprotection:

-

Cell Viability: Assessed using assays like MTT, which measures mitochondrial metabolic activity.[10]

-

Apoptosis: Quantified by measuring the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins via Western blot, or by using techniques like TUNEL staining.[11][12]

-

Oxidative Stress: Measured by quantifying intracellular reactive oxygen species (ROS) or the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[13]

-

Quantitative Data:

| Parameter | Toxin/Concentration | l-THP Concentration | Outcome | Reference |

| Cell Viability | 6-OHDA (100 µM) | 0.5 µg/ml | Increased cell viability compared to 6-OHDA alone | [14] |

| Bax/Bcl-2 Ratio | 6-OHDA | Data not available for l-THP | 6-OHDA increases the Bax/Bcl-2 ratio | [15] |

| Oxidative Stress | 6-OHDA | Data not available for l-THP | 6-OHDA increases oxidative stress | [16] |

In Vivo Models (MPTP-induced)

The MPTP mouse model is a widely used in vivo model of Parkinson's disease. MPTP is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra.[5]

Experimental Protocol: MPTP-induced Parkinson's Disease in Mice

-

Animal Model: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.

-

MPTP Administration: A common protocol involves intraperitoneal (i.p.) injections of MPTP (e.g., 20-30 mg/kg) daily for 5-7 days.[17][18]

-

l-THP Treatment: l-THP can be administered via various routes (e.g., i.p. or oral gavage) before, during, or after MPTP administration to assess its protective or restorative effects.

-

Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test (motor coordination), pole test (bradykinesia), and open field test (locomotor activity).[19]

-

Neurochemical and Histological Analysis:

-

Dopamine and Metabolites: Levels of dopamine, DOPAC, and HVA in the striatum are measured by HPLC.

-

Tyrosine Hydroxylase (TH) Immunohistochemistry: The number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum are quantified to assess dopaminergic neuron survival.[1][2][3]

-

Quantitative Data:

| Parameter | Model | l-THP Treatment | Outcome | Reference |

| TH-positive neurons in SNc | MPTP-treated mice | Data not available | MPTP significantly reduces TH-positive neuron count. | [1][2] |

| Striatal Dopamine Levels | MPTP-treated mice | Data not available | MPTP significantly depletes striatal dopamine. | [20] |

| Motor Function | MPTP-treated mice | Data not available | MPTP induces motor deficits. | [19] |

Neuroprotective Effects in Alzheimer's Disease Models

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles.[21]

In Vitro Models (PC12 cells)

PC12 cells, derived from a rat pheochromocytoma, are often used to study Aβ-induced neurotoxicity.[4]

Experimental Protocol: Amyloid-Beta-induced Toxicity in PC12 Cells

-

Cell Culture and Differentiation: PC12 cells are cultured and often differentiated with nerve growth factor (NGF) to exhibit neuronal characteristics.

-

l-THP Pre-treatment: Cells are pre-treated with l-THP prior to Aβ exposure.

-

Induction of Neurotoxicity: Cells are exposed to aggregated Aβ peptides (e.g., Aβ25-35 or Aβ1-42) at neurotoxic concentrations (e.g., 10-25 µM) for 24-48 hours.[11][22]

-

Assessment of Neuroprotection: Cell viability, apoptosis, and markers of oxidative stress are measured as described for the SH-SY5Y model.

Quantitative Data:

| Parameter | Toxin/Concentration | l-THP Concentration | Outcome | Reference |

| Cell Viability | Aβ25-35 (0.3 µM) | Data not available for l-THP | Aβ25-35 reduces cell viability. Artemisinin (another neuroprotective compound) increases viability. | [11] |

| Apoptosis | Aβ1-42 | Data not available for l-THP | Aβ1-42 induces apoptosis. | [23] |

In Vivo Models (d-galactose and Aβ-infusion)

The d-galactose-induced aging model in rats exhibits features relevant to AD, including cognitive impairment and oxidative stress.[10] Direct intracerebroventricular (ICV) infusion of Aβ is also used to model AD pathology.[24]

Experimental Protocol: d-galactose-induced Cognitive Impairment in Rats

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

d-galactose Administration: Rats receive daily subcutaneous injections of d-galactose (e.g., 100 mg/kg) for an extended period (e.g., 8 weeks) to induce an aging-like phenotype.[10]

-

l-THP Treatment: l-THP is administered concurrently with d-galactose.

-

Behavioral Assessment: Cognitive function is assessed using tasks such as the Morris water maze to evaluate spatial learning and memory.[10]

-

Biochemical Analysis: Brain tissue is analyzed for markers of oxidative stress (MDA, SOD, GPx) and neuroinflammation.[10][23]

Quantitative Data from d-galactose Model:

| Parameter | Toxin/Concentration | l-THP Treatment | Outcome | Reference |

| MDA Levels (nmol/mg protein) | d-galactose (100 mg/kg/d) | 20 mg/kg/d | ↓ from ~7.5 to ~5.0 | [10] |

| SOD Activity (U/mg protein) | d-galactose (100 mg/kg/d) | 20 mg/kg/d | ↑ from ~12 to ~18 | [10] |

| GPx Activity (U/mg protein) | d-galactose (100 mg/kg/d) | 20 mg/kg/d | ↑ from ~25 to ~35 | [10] |

Neuroprotective Effects in Huntington's Disease Models

Huntington's disease is a genetic disorder resulting in the death of brain cells, particularly in the striatum.[8] Animal models using mitochondrial toxins like 3-nitropropionic acid (3-NP) or excitotoxins like quinolinic acid are used to replicate HD-like pathology.[20][25]

Experimental Protocol: 3-Nitropropionic Acid (3-NP)-induced Huntington's-like Pathology in Rats

-

Animal Model: Lewis or Sprague-Dawley rats are often used.

-

3-NP Administration: 3-NP is administered systemically, often via subcutaneous osmotic pumps, to induce striatal lesions.[5]

-

l-THP Treatment: l-THP is administered to assess its ability to prevent or reduce striatal damage and improve motor function.

-

Behavioral Assessment: Motor deficits are evaluated through tests such as the rotarod and assessment of spontaneous motor activity.

-

Histological Analysis: The volume of the striatal lesion is quantified using techniques like cresyl violet staining.

Quantitative Data:

Currently, there is a lack of specific quantitative data on the effects of l-THP in established animal models of Huntington's disease.

Core Signaling Pathways

The neuroprotective effects of l-THP are mediated through the modulation of several key intracellular signaling pathways.

Anti-Inflammatory Pathways (NF-κB and MAPK)

Neuroinflammation is a critical component of neurodegeneration. L-THP has been shown to suppress neuroinflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38.[26] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Pro-Survival Pathway (PI3K/Akt)

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Activation of this pathway promotes neuronal survival by inhibiting apoptosis and promoting the expression of pro-survival genes. L-THP has been suggested to activate the PI3K/Akt pathway, contributing to its neuroprotective effects.[27][28]

Dopamine Receptor Signaling

L-THP is known to be an antagonist of both D1 and D2 dopamine receptors.[29] This modulation of dopaminergic signaling can influence downstream pathways, including the cAMP/PKA pathway, which plays a role in neuronal function and survival.[30]

Experimental Workflow Visualization

Conclusion

L-tetrahydropalmatine demonstrates significant neuroprotective potential across a range of in vitro and in vivo models relevant to neurodegenerative diseases. Its ability to mitigate oxidative stress, reduce neuroinflammation, and inhibit apoptosis through the modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, underscores its promise as a therapeutic candidate. While the available quantitative data, particularly in models of Alzheimer's and Huntington's disease, require further expansion, the existing evidence provides a strong rationale for continued investigation. Future research should focus on elucidating the precise molecular targets of l-THP and conducting comprehensive preclinical studies in models that more closely mimic the chronic and progressive nature of human neurodegenerative diseases. This in-depth understanding will be crucial for the successful translation of l-THP from a promising preclinical compound to a potential therapeutic intervention for these devastating disorders.

References

- 1. Quantitative whole-brain 3D imaging of tyrosine hydroxylase-labeled neuron architecture in the mouse MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topological analysis of striatal lesions induced by 3-nitropropionic acid in the Lewis rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The 3-NP Model of Striatal Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific Reactions of Different Striatal Neuron Types in Morphology Induced by Quinolinic Acid in Rats | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. Frontiers | Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Artemisinin protects PC12 cells against β-amyloid-induced apoptosis through activation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The quinolinic acid model of Huntington's disease: locomotor abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allocryptopine, tetrahydropalmatine, and tetrahydroberberine N-oxide alkaloids alleviate cellular stress by modulating calcium homeostasis and the MAPK and akt/GSK-3β/tau signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protective effect of theaflavins on neuron against 6-hydroxydopamine-induced apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dopamine Modulates the Susceptibility of Striatal Neurons to 3-Nitropropionic Acid in the Rat Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Behavioral and electrophysiological correlates of the quinolinic acid rat model of Huntington's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 19. The PI3K-Akt-mTOR pathway regulates Aβ oligomer induced neuronal cell cycle events - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Neuroglobin protects PC12 cells against β-amyloid-induced cell injury - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Multiple pathways of apoptosis in PC12 cells. CrmA inhibits apoptosis induced by beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]

- 25. The quinolinic acid hypothesis in Huntington's chorea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Amelioration of Neuropathic Pain and Attenuation of Neuroinflammation Responses by Tetrahydropalmatine Through the p38MAPK/NF-κB/iNOS Signaling Pathways in Animal and Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Artemisinin protects PC12 cells against β-amyloid-induced apoptosis through activation of the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Analgesic Properties of Tetrahydropalmatine Hydrochloride for Neuropathic Pain

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a chronic and debilitating condition resulting from damage to the somatosensory nervous system, presents a significant therapeutic challenge due to the limited efficacy of current treatments. Levo-tetrahydropalmatine (l-THP), an active alkaloid derived from the traditional Chinese medicine Corydalis yanhusuo, has garnered substantial interest for its potent analgesic properties. This document provides a comprehensive technical overview of the mechanisms, efficacy, and experimental validation of l-THP in preclinical models of neuropathic pain. It synthesizes quantitative data, details experimental protocols, and elucidates the complex signaling pathways involved in its mode of action, offering a foundational resource for researchers in pain therapeutics and drug development.

Quantitative Data on Analgesic Efficacy

The analgesic effects of l-THP have been quantified in various rodent models of neuropathic and chronic pain. The data consistently demonstrate a dose-dependent reduction in pain behaviors, including mechanical allodynia and thermal hyperalgesia.

Table 1: Efficacy of l-THP in a Partial Sciatic Nerve Ligation (PSNL) Mouse Model

| Dosage (mg/kg, i.p.) | Mechanical Threshold Increase (%) | Thermal Latency Prolongation (%) | Citation(s) |

| 5 | 134.4 | 49.4 | [1][2] |

| 10 | 174.8 | 69.2 | [1][2] |

Table 2: Efficacy of l-THP in Other Neuropathic and Chronic Pain Models

| Pain Model | Animal Model | Dosage (mg/kg) | Route | Analgesic Effect | Citation(s) |

| Spinal Nerve Ligation | Mouse | 1-4 | i.p. | Dose-dependent antihyperalgesic effect. | [3] |

| Bone Cancer Pain | Rat | 40, 60 | Intragastric | 30%-60% reduction in hyperalgesia and allodynia. | [4] |

| Morphine Withdrawal-Induced Hyperalgesia | Rat | 5 | p.o. | 37% efficacy in attenuating hyperalgesia. | [5] |

| Morphine Withdrawal-Induced Hyperalgesia | Rat | 7.5 | p.o. | 47% efficacy in attenuating hyperalgesia. | [5] |

Experimental Protocols

The evaluation of l-THP's analgesic properties relies on established animal models that mimic the symptoms of human neuropathic pain.

Neuropathic Pain Models

-

Chronic Constriction Injury (CCI): This model involves placing four loose ligatures of chromic gut suture around the common sciatic nerve of a rat or mouse.[2][6] This constriction leads to nerve inflammation and damage, resulting in the development of mechanical allodynia and thermal hyperalgesia that persists for several weeks.[6][7][8]

-

Spared Nerve Injury (SNI): In the SNI model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact.[9][10] This procedure results in robust and long-lasting hypersensitivity in the paw region innervated by the intact sural nerve.[11]

-

Partial Sciatic Nerve Ligation (PSNL): This model involves tightly ligating the dorsal one-third to one-half of the sciatic nerve.[1][12] It is a widely used model that produces consistent pain-related behaviors.

-

Spinal Nerve Ligation (SNL): This procedure involves the tight ligation of the L5 and L6 spinal nerves, which induces mechanical allodynia, thermal hyperalgesia, and signs of spontaneous pain.[3][13]

Behavioral Assessment Protocols

-

Mechanical Allodynia Assessment (von Frey Test): Mice or rats are placed on an elevated mesh platform. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold (PWT) is determined using the "up-down" method, where a positive response (paw withdrawal, flinching, or licking) leads to the use of a weaker filament, and a negative response leads to a stronger one.[2][5] An increase in the PWT indicates an analgesic effect.

-

Thermal Hyperalgesia Assessment (Plantar Test): The animal is placed in a plastic chamber on a glass floor. A radiant heat source is positioned under the glass and aimed at the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is automatically recorded.[2] A cut-off time is set to prevent tissue damage. A longer withdrawal latency signifies an antinociceptive effect.[1]

Signaling Pathways and Mechanisms of Action

l-THP exerts its analgesic effects through a multi-target mechanism, primarily involving the modulation of neuroinflammation and neurotransmitter systems.

Attenuation of Neuroinflammation

A key driver of neuropathic pain is persistent neuroinflammation in the peripheral and central nervous systems, characterized by the activation of glial cells (microglia and astrocytes).[14][15] l-THP significantly mitigates this response.

4.1.1 Inhibition of the Microglial Clec7a-MAPK/NF-κB-NLRP3 Axis

Recent studies have identified a novel mechanism where l-THP directly targets the C-type lectin domain containing 7A (Clec7a) receptor on microglia.[7] Binding of l-THP to Clec7a inhibits a downstream inflammatory cascade involving Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB).[7][16] This suppression prevents the activation of the NLRP3 inflammasome, a protein complex responsible for the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[7]

4.1.2 Suppression of the p38MAPK/NF-κB/iNOS Pathway

In the spared nerve injury (SNI) model, l-THP has been shown to suppress the phosphorylation of p38 MAPK and the p65 subunit of NF-κB in the dorsal root ganglions (DRG) and sciatic nerve.[9] This inhibition leads to the downregulation of inducible nitric oxide synthase (iNOS), a key enzyme that produces nitric oxide (NO), a pro-nociceptive mediator.[9][11] The subsequent reduction in NO and pro-inflammatory cytokines like IL-1β contributes to the amelioration of neuropathic pain.[9]

Modulation of Dopaminergic System

l-THP is a well-characterized dopamine receptor antagonist with a complex profile.[17] It acts as a partial agonist at dopamine D1 receptors (D1R) and an antagonist at D2 receptors (D2R).[1][12] This dual action is crucial for its analgesic effects. Studies using the PSNL model have shown that the antinociceptive effect of l-THP can be blocked by either a D1R antagonist (SCH23390) or a D2R agonist (quinpirole), confirming that analgesia is mediated by both agonism at D1R and antagonism at D2R.[1]

Spinal Cord Mechanisms

l-THP also acts directly within the spinal cord, a key site for pain processing, to modulate nociceptive signals.

4.3.1 Interaction with Sigma-1 and NMDA Receptors

In the CCI model, l-THP has been shown to possess antinociceptive effects mediated through the spinal sigma-1 receptor (Sig-1R), a unique intracellular chaperone protein implicated in pain sensitization.[8] Furthermore, l-THP treatment significantly reduces the CCI-induced phosphorylation of the NMDA receptor NR1 subunit (pNR1) in the spinal dorsal horn.[8] Since NMDA receptor activation is a cornerstone of central sensitization and chronic pain, this inhibitory action is a critical component of l-THP's analgesic mechanism.

Other Potential Pathways

While direct modulation by l-THP is still under investigation for the following pathways, their established roles in neuropathic pain make them relevant to the broader mechanism of neuro-immune interaction where l-THP is active.

-

P2X7 Receptor: The P2X7 receptor, an ATP-gated ion channel primarily expressed on microglia, is a key player in initiating the neuroinflammatory response to nerve injury.[18][19] Its activation triggers microglial activation and cytokine release. Given l-THP's profound effects on microglia, indirect modulation of this pathway is highly plausible.

-

BDNF-TrkB Signaling: Brain-derived neurotrophic factor (BDNF) signaling through its receptor, Tropomyosin receptor kinase B (TrkB), is critical in synaptic plasticity and central sensitization.[20] Inhibition of astrocytic BDNF/TrkB signaling has been shown to alleviate mechanical allodynia, highlighting it as another potential target within the scope of l-THP's neuro-modulatory effects.[21]

Conclusion

Levo-tetrahydropalmatine hydrochloride demonstrates significant and reproducible analgesic efficacy in preclinical models of neuropathic pain. Its multifaceted mechanism of action, which includes potent anti-neuroinflammatory effects via inhibition of microglial activation and key cytokine pathways (Clec7a-NLRP3 and p38-iNOS), modulation of the dopaminergic system (D1R agonism, D2R antagonism), and direct suppression of central sensitization mechanisms in the spinal cord (Sig-1R, NMDAR), distinguishes it from conventional analgesics. The comprehensive data presented in this guide underscore the therapeutic potential of l-THP and provide a strong rationale for its continued investigation and development as a novel, non-opioid treatment for neuropathic pain.

References

- 1. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levo-Tetrahydropalmatine Attenuates Bone Cancer Pain by Inhibiting Microglial Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morphine Withdrawal-Induced Hyperalgesia in Models of Acute and Extended Withdrawal Is Attenuated by l-Tetrahydropalmatine [mdpi.com]

- 6. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Levo-tetrahydropalmatine ameliorates neuropathic pain by inhibiting the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antinociceptive Profile of Levo-tetrahydropalmatine in Acute and Chronic Pain Mice Models: Role of spinal sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amelioration of Neuropathic Pain and Attenuation of Neuroinflammation Responses by Tetrahydropalmatine Through the p38MAPK/NF-κB/iNOS Signaling Pathways in Animal and Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aminer.org [aminer.org]

- 13. scielo.br [scielo.br]

- 14. Neuronal-Glial Interactions Maintain Chronic Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Importance of glial activation in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Induction of the P2X7 receptor in spinal microglia in a neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain [frontiersin.org]

- 20. Presynaptic BDNF-TrkB signaling contributes to mechanical allodynia in a mouse model of chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. BDNF/TrkB Signaling Inhibition Suppresses Astrogliosis and Alleviates Mechanical Allodynia in a Partial Crush Injury Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrahydropalmatine Hydrochloride for Cocaine Addiction and Relapse Prevention: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cocaine addiction remains a significant public health challenge with no FDA-approved pharmacotherapy.[1][2] Levo-tetrahydropalmatine (l-THP), an isoquinoline alkaloid isolated from the Corydalis and Stephania genera of plants, presents a promising therapeutic candidate.[3][4] Marketed in China for decades as an analgesic and sedative under the name Rotundine, l-THP possesses a unique pharmacological profile that suggests utility in treating substance use disorders.[1][5] Its primary mechanism involves the antagonism of dopamine D1 and D2 receptors, with additional activity at D3, adrenergic, and serotonin receptors.[1][3][4] Preclinical studies have consistently demonstrated that l-THP attenuates the reinforcing effects of cocaine, reduces cocaine self-administration, and prevents relapse-like behavior in animal models.[3][6][7] Early clinical data in human cocaine users indicate that l-THP is safe and well-tolerated.[8] This document provides an in-depth technical overview of the pharmacology, preclinical efficacy, and clinical potential of l-THP hydrochloride for cocaine addiction and relapse prevention.

Pharmacology and Mechanism of Action

The therapeutic potential of l-THP in cocaine addiction is rooted in its multi-target engagement within the central nervous system, primarily modulating the mesolimbic dopamine system, which is central to cocaine's reinforcing effects.[1][9]

Dopaminergic System Modulation

Cocaine's primary mechanism is the blockade of the dopamine transporter (DAT), leading to an accumulation of synaptic dopamine and hyper-stimulation of postsynaptic dopamine receptors.[1] l-THP counteracts this effect primarily through postsynaptic dopamine receptor antagonism.[6] It displays a modest affinity for D1, D2, and D3 receptors.[8][10] This action is believed to underlie its ability to reduce the rewarding effects of cocaine. Unlike pure D1/D2 antagonists, which have proven largely ineffective due to side effects and the ability of users to override the blockade, l-THP's broader pharmacological profile may contribute to its efficacy.[1] Some evidence also suggests l-THP may act as a D1 partial agonist.[11][12] The antagonism of D2 receptors, which are coupled to Gi proteins, leads to a disinhibition of adenylyl cyclase, subsequently increasing cAMP levels and protein kinase A (PKA) activity.[13][14]

Other Receptor Interactions

Beyond the dopamine system, l-THP interacts with several other neurotransmitter systems, which may contribute to its therapeutic profile.[15] It functions as an antagonist at alpha-1 adrenergic receptors and displays binding affinity for serotonin 5-HT1A receptors.[1][10] Furthermore, l-THP has been shown to be a positive allosteric modulator of GABAA receptors, enhancing GABAergic transmission, which may contribute to its anxiolytic and sedative properties and potentially reduce withdrawal symptoms.[1][8][10]

Pharmacokinetics and Metabolism

l-THP readily crosses the blood-brain barrier.[8] In a phase I clinical trial with human cocaine users, a 60 mg oral dose resulted in a mean peak plasma concentration (Cmax) of 0.19 µg/mL, achieved at a Tmax of 1.25 hours, with an elimination half-life of 11.42 hours.[8] It is important to note that some research suggests l-THP may function as a prodrug, with its demethylated metabolites, such as l-isocorypalmine (l-ICP), showing moderate to high affinity for dopamine receptors and contributing significantly to the observed pharmacological effects.[16]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of l-THP.

Table 1: Receptor Binding Affinities of l-THP

| Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

| Dopamine D1 | 124 | 166 | [13] |

| Dopamine D2 | 388 | 1470 | [13] |

| Dopamine D3 | - | 3250 | [13] |

| Serotonin 5-HT₁ₐ | ~340 (Kᵢ) | ~370 | [1] |

Table 2: Preclinical Efficacy of l-THP in Rat Models of Cocaine Addiction

| Experimental Model | l-THP Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg/infusion) | Key Finding | Reference(s) |

| Cocaine Self-Administration (Fixed-Ratio) | 1, 3, 10 | 0.5 | Dose-dependent increase in responding (compensatory effect) | [6][9] |

| 20 | 0.5 | Inhibition of responding | [6][9] | |

| 3.75, 7.5 | 0.031 - 1.0 | Downward and rightward shift of the dose-response curve | [1] | |

| Cocaine Self-Administration (Progressive-Ratio) | 1, 3 | 0.5 | Dose-dependent attenuation of self-administration | [6][9] |

| 1.875, 3.75, 7.5 | 0.5 or 1.0 | Significant reduction in breaking points | [7][17] | |

| Cocaine Discrimination | 1.875, 3.75, 7.5 | 10 (discriminative stimulus) | Rightward shift in the cocaine generalization curve | [7][17] |

| Locomotor Activity | 1, 3 | N/A | No significant effect on locomotion | [6][9] |

| 10 | N/A | Significant inhibition of locomotion | [6][9] |

Table 3: Human Pharmacokinetics of l-THP and Interaction with Cocaine

| Study Population | l-THP Dose | Cocaine Dose | Pharmacokinetic Parameter | l-THP Group | Placebo Group | Reference(s) |

| Cocaine Users (N=19) | 30 mg BID (oral) | 40 mg (intranasal) | Cocaine AUC₀→∞ (h*ng/ml) | 211.5 | 261.4 | [8] |

| Cocaine Cₘₐₓ (ng/ml) | 83.3 | 104.5 | [8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental designs is crucial for understanding the role of l-THP.

Diagram 1: Cocaine and l-THP Action on Dopamine Synapse

Caption: Cocaine blocks DAT, increasing synaptic dopamine. l-THP antagonizes postsynaptic D1/D2 receptors.

Diagram 2: Experimental Workflow for Cocaine Self-Administration

Caption: Workflow for evaluating l-THP's effect on cocaine self-administration in rats.

Diagram 3: Logical Flow of l-THP's Therapeutic Rationale

Caption: Rationale for l-THP in treating cocaine addiction by blocking dopamine signaling.

Experimental Protocols

The preclinical efficacy of l-THP has been established through several key experimental paradigms.

Animals

Studies predominantly use adult male Sprague-Dawley rats.[7] Animals are housed individually with ad libitum access to food and water unless otherwise specified for experiments involving food reinforcers. All procedures are conducted in accordance with NIH guidelines for the care and use of laboratory animals.

Intravenous Catheterization

For self-administration studies, rats are surgically implanted with chronic indwelling intravenous catheters into the right jugular vein. The catheter tubing is passed subcutaneously to the mid-scapular region and externalized. Rats are allowed a recovery period of at least one week post-surgery. Catheter patency is maintained and verified through regular flushing with heparinized saline.

Cocaine Self-Administration

-

Apparatus: Standard operant conditioning chambers equipped with two response levers, a stimulus light, and an infusion pump.

-

Training: Rats are placed in the chambers and learn to press an "active" lever to receive an intravenous infusion of cocaine hydrochloride (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a cue light. "Inactive" lever presses are recorded but have no programmed consequences.

-

Schedules of Reinforcement:

-

Fixed-Ratio (FR): A set number of lever presses is required for each infusion (e.g., FR2, two presses per infusion).[6][9] This schedule is used to assess the reinforcing efficacy of the drug. An increase in responding after antagonist pretreatment is often interpreted as a compensatory mechanism to overcome a reduction in the drug's rewarding effect.[6]

-

Progressive-Ratio (PR): The number of lever presses required for each subsequent infusion increases progressively. The "breaking point," or the final ratio completed before responding ceases, is used as a measure of the motivation to obtain the drug.[7] A decrease in the breaking point indicates a reduction in the drug's reinforcing value.

-

-

l-THP Administration: l-THP hydrochloride is typically dissolved in saline and administered via intraperitoneal (i.p.) injection at various time points (e.g., 30-60 minutes) before the test session.[7]

Locomotor Activity

To distinguish between specific effects on cocaine reward and non-specific sedative effects, locomotor activity is assessed.[9] Rats are pretreated with l-THP or vehicle and placed in an open-field chamber. Activity is monitored using automated photobeam breaks. A significant reduction in locomotor activity at effective doses could indicate sedative or motor-impairing effects.[7][9]

Clinical Studies and Safety Profile

While preclinical data are robust, clinical evaluation is ongoing. l-THP has a long history of safe use in China for analgesia and sedation.[5][18] Concerns regarding hepatotoxicity associated with some herbal preparations containing l-THP are likely due to product quality and improper use, not l-THP itself.[5][18]

A phase I study in 24 adult male cocaine users evaluated the safety of l-THP (30 mg BID, oral) over four days, including a 40 mg intranasal cocaine challenge on the final day.[8] The study found that l-THP was safe and well-tolerated, with no significant adverse interactions with cocaine.[8] The number of reported side effects did not differ between the l-THP and placebo groups, and there were no significant effects on vital signs, EKG, or clinical laboratory tests.[8]

A phase II pilot study (NCT02139761) was designed to test the efficacy and safety of l-THP for promoting abstinence and reducing craving in individuals with cocaine use disorder.[2][19]

The most commonly anticipated side effects, based on its pharmacology, include sedation, drowsiness, and dizziness, particularly at higher doses.[1][20] Preclinical studies confirm that at doses effective in reducing cocaine-seeking, l-THP often does not produce significant motor impairment.[6][7]

Conclusion and Future Directions

Tetrahydropalmatine hydrochloride presents a compelling case as a potential pharmacotherapy for cocaine addiction. Its unique, multi-target pharmacological profile, centered on dopamine receptor antagonism, allows it to blunt the reinforcing effects of cocaine. Robust preclinical data demonstrate its efficacy in reducing cocaine self-administration and relapse models, often at doses that do not cause sedation. Initial clinical data support its safety and tolerability in the target population.

Future research should focus on:

-

Phase II/III Clinical Trials: Larger, controlled trials are necessary to definitively establish the efficacy of l-THP in promoting abstinence and preventing relapse in individuals with cocaine use disorder.

-

Metabolite Activity: Further investigation is needed to clarify the relative contributions of l-THP and its active metabolites to the overall therapeutic effect.[16]

-

Combination Therapy: Exploring l-THP in combination with other therapeutic agents, such as low-dose naltrexone, may offer synergistic effects and mitigate side effects.[21]

-

Biomarker Development: Identifying biomarkers that predict treatment response to l-THP could help personalize therapy for cocaine addiction.

References

- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 6. Levo-tetrahydropalmatine inhibits cocaine's rewarding effects: experiments with self-administration and brain-stimulation reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Levo-tetrahydropalmatine attenuates cocaine self-administration under a progressive-ratio schedule and cocaine discrimination in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Levo-tetrahydropalmatine Inhibits Cocaine's Rewarding Effects: Experiments with Self-Administration and Brain-Stimulation Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Development of I-THP as New Medication for Drug Addiction (DP1) - Jia Wang [grantome.com]

- 12. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of Action of L THP as an Alternative Therapy for Cocaine Addiction - David Lee [grantome.com]

- 17. "Levo-Tetrahydropalmatine Attenuates Cocaine Self-Administration under " by John R. Mantsch, Samantha Wisniewski et al. [epublications.marquette.edu]

- 18. ovid.com [ovid.com]

- 19. patlynk.com [patlynk.com]

- 20. What are the side effects of Tetrahydropalmatine sulfate? [synapse.patsnap.com]

- 21. DSpace [archive.hshsl.umaryland.edu]

A Technical Guide to the Anti-inflammatory Effects of L-Tetrahydropalmatine in Microglia Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, primarily mediated by the activation of microglia, is a critical contributor to the pathogenesis of various neurodegenerative diseases. Levo-tetrahydropalmatine (l-THP), an active alkaloid compound derived from Corydalis species, has demonstrated significant anti-inflammatory and analgesic properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of l-THP on activated microglia. We consolidate quantitative data on its efficacy, detail relevant experimental protocols, and visualize the key signaling pathways involved. This document serves as a comprehensive resource for researchers and professionals in neuroscience and drug development exploring l-THP as a potential therapeutic agent for neuroinflammatory disorders.

Introduction to Microglia and Neuroinflammation

Microglia are the resident immune cells of the central nervous system (CNS), responsible for immune surveillance and host defense.[3] In response to pathogens or injury, microglia undergo a process of activation, transitioning from a resting, ramified state to an amoeboid, phagocytic phenotype.[3][4] This activation, while essential for clearing debris and pathogens, can become dysregulated, leading to chronic neuroinflammation.

Activated microglia release a barrage of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][3] This inflammatory milieu can be neurotoxic, contributing to neuronal damage and the progression of diseases like Alzheimer's, Parkinson's, and neuropathic pain.[3][5] A key trigger for this inflammatory cascade in experimental models is lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls, which potently activates microglia.[3][6]

L-tetrahydropalmatine (l-THP) has emerged as a promising compound for mitigating this microglial-driven neuroinflammation.

Mechanism of Action: L-THP's Modulation of Inflammatory Signaling

L-THP exerts its anti-inflammatory effects by targeting several key intracellular signaling pathways that are crucial for the production of pro-inflammatory mediators in activated microglia.

Inhibition of the NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response in microglia.[7][8] Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates a cascade that leads to the activation of both NF-κB and MAPK families (including p38, ERK, and JNK).[9][10] These transcription factors then orchestrate the expression of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

Research demonstrates that l-THP significantly suppresses the activation of these pathways. It has been shown to inhibit the phosphorylation of p38 MAPK and NF-κB p65, key steps in their activation.[1][11][12] By doing so, l-THP effectively reduces the downstream expression of iNOS, TNF-α, IL-1β, and IL-6.[1][12]

Suppression of the NLRP3 Inflammasome

The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex in microglia that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[13][14] Evidence suggests that the NLRP3 inflammasome is a key player in the brain's response to peripheral inflammation.[13] L-THP has been shown to inhibit the activation of the NLRP3 inflammasome axis, thereby reducing the expression of NLRP3 and the subsequent cleavage of Caspase-1, which is required for IL-1β maturation.[11]

Promotion of M2 (Anti-inflammatory) Polarization

Microglia can exist in different polarization states, broadly classified as M1 (pro-inflammatory) and M2 (anti-inflammatory). L-THP has been found to promote the switch from the M1 to the M2 phenotype in LPS-stimulated BV2 microglia.[1] This is characterized by a decrease in M1 markers like iNOS and CD86 and an increase in M2 markers such as Arginase-1 (Arg-1) and CD206.[1][15] This polarization shift contributes significantly to its overall anti-inflammatory effect.

Quantitative Efficacy of L-THP in Microglia

The following table summarizes the quantitative effects of l-THP on various inflammatory markers in LPS-stimulated microglial cell lines (e.g., BV-2) as reported in the literature.

| Inflammatory Marker | Cell Type | L-THP Concentration | Stimulus | Observed Effect | Reference |

| Nitric Oxide (NO) | BV-2 Microglia | 20, 40 µM | LPS | Significant decrease in production | [1] |

| TNF-α | BV-2 Microglia | 20, 40 µM | LPS | Significant decrease in secretion and mRNA levels | [15] |

| IL-1β | BV-2 Microglia | 20, 40 µM | LPS | Significant decrease in secretion and mRNA levels | [1][15] |

| IL-6 | BV-2 Microglia | 20, 40 µM | LPS | Significant decrease in secretion and mRNA levels | [1][15] |

| iNOS (mRNA) | BV-2 Microglia | 20, 40 µM | LPS | Significant downregulation | [15] |

| CD86 (M1 marker) | BV-2 Microglia | 20, 40 µM | LPS | Significant downregulation of mRNA | [15] |

| Arg-1 (M2 marker) | BV-2 Microglia | 20, 40 µM | LPS | Significant upregulation of mRNA | [15] |

| CD206 (M2 marker) | BV-2 Microglia | 20, 40 µM | LPS | Significant upregulation of mRNA | [15] |

| p-p38 MAPK | BV-2 Microglia | Not specified | LPS | Suppressed activation | [1] |

| NLRP3 | Rat Spinal Cord | Not specified | CCI Model | Decreased expression | [11] |

| Caspase-1-p20 | Rat Spinal Cord | Not specified | CCI Model | Decreased expression | [11] |

Detailed Experimental Protocols

Reproducible and robust data are foundational to drug development. Below are detailed methodologies for key in vitro experiments used to assess the anti-inflammatory effects of l-THP.

BV-2 Microglial Cell Culture and Activation

This protocol outlines the standard procedure for culturing and activating the BV-2 immortalized murine microglial cell line, a common model for neuroinflammation studies.[15]

-

Cell Culture: BV-2 cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Plating: Cells are seeded into appropriate multi-well plates (e.g., 6-well for Western blot, 96-well for ELISA) and allowed to adhere overnight.[16]

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of l-THP (e.g., 5, 10, 20, 40 µM). Cells are incubated for 1-2 hours.[15]

-

Stimulation: Lipopolysaccharide (LPS) is added directly to the wells (final concentration typically 100-1000 ng/mL) to induce an inflammatory response.[1][16]

-

Incubation: The cells are incubated for a specified period, typically 6-24 hours, depending on the endpoint being measured.[16]

-

Sample Collection: After incubation, the cell culture supernatant is collected for cytokine and NO analysis. The cells can be washed and lysed for protein (Western blot) or RNA (qRT-PCR) extraction.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[7]

-

Reagent Preparation: Prepare Griess reagents: Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

-

Assay: Mix 50 µL of cell culture supernatant with 50 µL of Reagent A in a 96-well plate and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Reagent B and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on the standard curve.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.[15]

-

Sample Collection: Collect supernatant from l-THP and/or LPS-treated microglial cultures.[16]

-

ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α, IL-1β, or IL-6).[16]

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the provided standard curve.

Western Blot Analysis

Western blotting is used to detect changes in the protein expression or phosphorylation status of key signaling molecules (e.g., p-p38, p-p65, iNOS).[1]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with specific primary antibodies (e.g., anti-p-p38, anti-iNOS, anti-β-actin) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

Conclusion and Future Directions

L-tetrahydropalmatine robustly attenuates the inflammatory response in activated microglia by inhibiting the NF-κB and MAPK signaling pathways and suppressing the NLRP3 inflammasome.[1][11] Its ability to decrease the production of a wide range of pro-inflammatory mediators, including NO, TNF-α, IL-1β, and IL-6, highlights its therapeutic potential. Furthermore, its capacity to promote a shift toward an anti-inflammatory M2 microglial phenotype provides an additional mechanism for resolving neuroinflammation.[1]

The comprehensive data and protocols presented in this guide offer a solid foundation for further investigation. Future research should focus on in vivo models of neurodegenerative diseases to validate these in vitro findings, explore the blood-brain barrier permeability of l-THP, and optimize dosing for therapeutic efficacy. For drug development professionals, l-THP represents a compelling lead compound for the development of novel therapies targeting neuroinflammation.

References

- 1. [Tetrahydropalmatine alleviated diabetic neuropathic pain by inhibiting activation of microglia via p38 MAPK signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 4. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

- 5. Microglial p38α MAPK is critical for LPS-induced neuron degeneration, through a mechanism involving TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the TLR4/NF-κB pathway promotes the polarization of LPS-induced BV2 microglia toward the M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Neuroinflammation in LPS-Activated Microglia by Cryptolepine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TPNA10168, an Nrf2 activator, attenuates LPS-induced inflammation in microglia through modulation of MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prevention of LPS-Induced Microglia Activation, Cytokine Production and Sickness Behavior with TLR4 Receptor Interfering Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allocryptopine Attenuates Inflammatory Responses in Microglial Cells Via TLR4-Dependent NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Levo-tetrahydropalmatine ameliorates neuropathic pain by inhibiting the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amelioration of Neuropathic Pain and Attenuation of Neuroinflammation Responses by Tetrahydropalmatine Through the p38MAPK/NF-κB/iNOS Signaling Pathways in Animal and Cellular Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of NLRP3 inflammasome for microglial response to peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microglia NLRP3 Inflammasome and Neuroimmune Signaling in Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Tetrahydropalmatine acts on α7nAChR to regulate inflammation and polarization of BV2 microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Discovery and Isolation of Tetrahydropalmatine from Corydalis yanhusuo: A Technical Guide

Introduction

Tetrahydropalmatine (THP) is a prominent isoquinoline alkaloid primarily found in the tubers of various Corydalis species, most notably Corydalis yanhusuo.[1][2] This compound has garnered significant scientific interest due to its wide range of pharmacological activities, including analgesic, sedative, and neuroprotective effects.[1][3] Historically, the compound was first isolated in 1940 by Vietnamese scientist Sang Dinh Bui from Stephania rotunda and named rotundine.[2][3] Later research confirmed its identity as tetrahydropalmatine.[3] Today, Corydalis yanhusuo is a principal source for the extraction of THP and related alkaloids.[3]

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of tetrahydropalmatine from Corydalis yanhusuo. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying processes and mechanisms of action.

Experimental Protocols

I. Extraction of Total Alkaloids from Corydalis yanhusuo

This initial phase aims to extract a crude mixture of alkaloids from the raw plant material.

Methodology:

-

Preparation of Plant Material: The dried tubers of Corydalis yanhusuo are pulverized into a fine powder to maximize the surface area for efficient solvent extraction.[3]

-

Solvent Extraction:

-

The powdered plant material is subjected to reflux extraction using 70% ethanol.[4][5] To optimize the extraction, the pH of the ethanol solution is adjusted to 10 with diluted ammonia.[4][5]

-

The mixture is heated and refluxed for 60 minutes. This process is repeated twice to ensure maximum extraction of alkaloids.[4][5]

-

Alternatively, ultrasonic-assisted extraction with an ethanol solvent can be utilized.[6][7]

-

-

Filtration and Concentration: The ethanolic extracts are combined and filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.[3][6]

-

Acid-Base Extraction (Optional Refinement): The crude extract can be further purified by suspending it in a dilute acid solution (e.g., 0.01 M hydrochloric acid). The acidic solution is then filtered, and the pH is adjusted to 12 with a base (e.g., 1 M NaOH). The alkaloids are then extracted into an organic solvent like ethyl acetate. This organic phase is collected and evaporated to yield a more refined total alkaloid extract.[6]

II. Purification of Tetrahydropalmatine

The crude alkaloid extract is a complex mixture of various compounds. The following steps are employed to isolate and purify tetrahydropalmatine.

A. Macroporous Adsorption Resin Chromatography

This technique is effective for the separation and enrichment of total alkaloids from the crude extract.

Methodology:

-

Resin Selection and Preparation: NKA-9 macroporous adsorption resin is selected for its high efficacy in separating Corydalis alkaloids.[3][4][5] The resin is packed into a column and pre-conditioned.

-

Loading: The crude extract is dissolved in an appropriate solvent and loaded onto the prepared resin column.[3]

-

Washing: The column is washed with distilled water to remove water-soluble impurities.[4][5]

-

Elution: The total alkaloids are eluted from the resin using 12 bed volumes (BV) of 70% ethanol at a flow rate of 1.5 BV/h.[3][4][5] The eluate containing the enriched total alkaloids is collected.

B. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used to isolate pure tetrahydropalmatine from the enriched alkaloid fraction. A two-dimensional HPLC approach can enhance separation.[3][6]

Methodology:

-

First Dimension (pH 10.5):

-

Second Dimension (pH 3.0):

-

Final Collection and Evaporation: The fraction corresponding to pure tetrahydropalmatine is collected, and the solvent is evaporated to yield the purified compound.[3]

III. Analytical Quantification of Tetrahydropalmatine

Accurate quantification of tetrahydropalmatine is crucial for quality control and pharmacokinetic studies.

A. High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Sample Preparation: A known quantity of the sample is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm membrane.[6] For biological samples like plasma, a liquid-liquid extraction with a mixture of ethyl acetate and isopropanol (1:1, v/v) is performed.[8]

-

Chromatographic Conditions:

-

Chiral Separation (for enantiomers):

B. Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers high sensitivity and selectivity for quantifying THP and its metabolites in biological matrices.[9][10][11]

Methodology:

-

Chromatographic Separation: Achieved on a C18 column (e.g., Agilent Poroshell 120 EC-C18).[9][11]

-

Mass Spectrometry Detection: Performed in the positive ion electrospray ionization (ESI) mode.[9][11]

-

Linear Range: The calibration curves are typically linear over a concentration range of 1-1000 ng/mL, with a lower limit of quantification of 1 ng/mL.[9][11]

Data Presentation

Table 1: Optimized Extraction and Purification Parameters for Alkaloids from Corydalis yanhusuo

| Parameter | Optimal Condition | Reference(s) |

| Extraction | ||

| Solvent | 70% Ethanol with pH adjusted to 10 | [4],[5] |

| Solid-to-Liquid Ratio | 1:20 (g/mL) | [4],[5] |

| Extraction Method | Reflux | [4],[5] |

| Extraction Time | 60 minutes | [4],[5] |

| Number of Extractions | 2 | [4],[5] |

| Purification (Macroporous Resin) | ||

| Resin Type | NKA-9 | [3],,[4],[5] |

| Elution Solvent | 70% Ethanol | [3],[4],[5] |

| Elution Volume | 12 BV | [3],[4],[5] |

| Elution Flow Rate | 1.5 BV/h | [3],[4],[5] |

Table 2: Quantitative Analysis of Tetrahydropalmatine Content after Optimized Purification

| Alkaloid | Content (%) | Reference(s) |

| Tetrahydropalmatine | 3.13 | [4],[5] |

| (+)-Corydaline | 3.55 | [4],[5] |

| Coptisine | 2.79 | [4],[5] |

| Palmatine hydrochloride | 2.24 | [4],[5] |

| Dehydrocorydaline | 13.11 | [4],[5] |

| (R)-(+)-Corypalmine | 2.37 | [4],[5] |

| Protopine | 2.71 | [4],[5] |

| Glaucine | 14.03 | [4],[5] |

| Total Alkaloids | >50 | [4],[5] |

Table 3: UHPLC-MS/MS Method Validation Parameters for L-Tetrahydropalmatine Quantification

| Parameter | Value | Reference(s) |

| Linearity Range | 1-1000 ng/mL | [9],[11] |

| Correlation Coefficient (r²) | > 0.9936 | [9],[11] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [9],[11] |

| Intraday Precision (%RSD) | < 8.97% | [9],[11] |

| Interday Precision (%RSD) | < 8.97% | [9],[11] |

| Accuracy | -8.74% to 8.65% | [9],[11] |